
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, also known as NBFI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. NBFI is a fluorescent dye that has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. In
Applications De Recherche Scientifique
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a useful tool for visualizing cellular structures and processes, such as the localization of proteins and the movement of organelles. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has also been used to label proteins for biochemical assays and to study protein-protein interactions.
Mécanisme D'action
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. The mechanism of action of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from a donor molecule to an acceptor molecule. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one acts as a donor molecule, and its fluorescence can be used to monitor the proximity and interaction of other molecules.
Biochemical and Physiological Effects
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been shown to have minimal toxicity and does not interfere with cellular processes or protein function. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used to label proteins in live cells and has been shown to have minimal effects on cell viability or function. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has also been used to study the dynamics of cellular processes, such as the movement of vesicles and the trafficking of proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has several advantages for lab experiments, such as its high sensitivity, photostability, and compatibility with a variety of biological samples. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is also relatively easy to use and can be incorporated into existing experimental protocols. However, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has some limitations, such as its limited spectral range and its potential for non-specific binding to cellular components.
Orientations Futures
There are several directions for future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one, including the development of new synthetic methods for 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one derivatives with improved properties, such as increased sensitivity and specificity. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could also be used in new applications, such as in the development of biosensors for detecting specific molecules or in the study of cellular signaling pathways. Additionally, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could be used in combination with other fluorescent dyes to study complex cellular processes or to visualize multiple proteins simultaneously.
Conclusion
In conclusion, 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has been used in biochemical and physiological research, as well as in the development of new technologies for lab experiments. 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one is a useful tool for visualizing cellular structures and processes, labeling proteins, and studying protein-protein interactions. While 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one has some limitations, its advantages make it a valuable tool for scientific research. Future research on 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one could lead to new applications and improved properties for this compound.
Méthodes De Synthèse
The synthesis of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one involves a multistep process that begins with the condensation of naphthalene-1-carbaldehyde and phthalic anhydride to form 3-naphthalen-1-ylisobenzofuran-1-one. This intermediate is then reacted with formaldehyde and a basic catalyst to form 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one. The yield of 3-Naphthalen-1-ylmethylene-3H-isobenzofuran-1-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Propriétés
Formule moléculaire |
C19H12O2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(3Z)-3-(naphthalen-1-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-11-4-3-10-16(17)18(21-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H/b18-12- |
Clé InChI |
JRLHCXITJGWLCS-PDGQHHTCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C4=CC=CC=C4C(=O)O3 |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=C3C4=CC=CC=C4C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
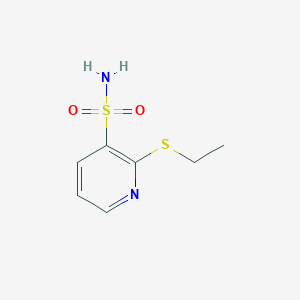
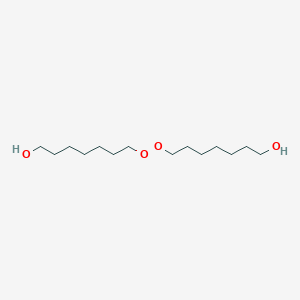

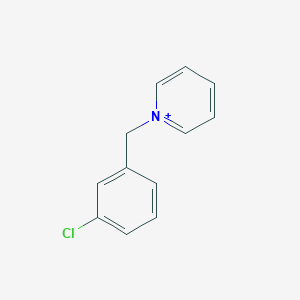
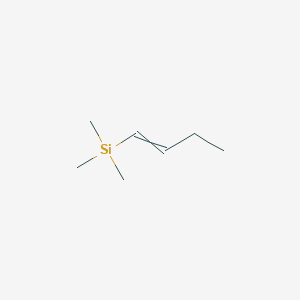
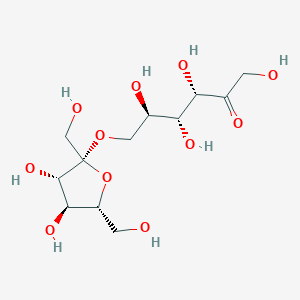
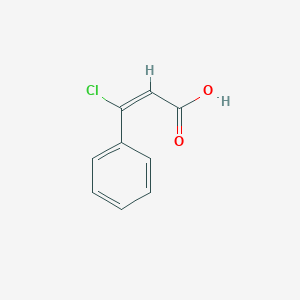

![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B231687.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)

![4-chloro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B231698.png)